3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5FN4 |
|---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
3-fluoropyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C6H5FN4/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H,(H2,8,10) |
InChI Key |
WGWQLDOQUHRBNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)F)N=C1N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 3 Fluoropyrazolo 1,5 a Pyrimidin 5 Amine
Nucleophilic and Electrophilic Reactivity of the Pyrazolo[1,5-a]pyrimidine (B1248293) Core
The pyrazolo[1,5-a]pyrimidine scaffold is a fused, rigid, and planar N-heterocyclic system that exhibits a unique electronic character, influencing its reactivity. nih.gov The pyrazole (B372694) ring is considered electron-rich, making it susceptible to electrophilic attack, while the pyrimidine (B1678525) ring is electron-deficient and thus prone to nucleophilic substitution. nih.govnih.gov This dual reactivity allows for selective functionalization at various positions of the core structure.
Computational studies, such as those employing Density Functional Theory (DFT), have provided insights into the electronic distribution within the pyrazolo[1,5-a]pyrimidine core. These calculations reveal that positions C3 and N4 possess a high negative charge, indicating their nucleophilic character and reactivity towards electrophiles. rsc.org Conversely, positions 5 and 7 on the pyrimidine ring are more electrophilic and are common sites for nucleophilic aromatic substitution (NAS) reactions. nih.gov This allows for the introduction of a variety of functional groups, including aromatic amines, alkylamines, cycloalkylamines, and substituted alkoxides. nih.gov
The ability to introduce diverse substituents at different positions of the pyrazolo[1,5-a]pyrimidine scaffold is crucial for modulating its physicochemical properties, such as lipophilicity and electronic characteristics, which in turn affects its interaction with biological targets. nih.gov For instance, halogenation of the core, followed by nucleophilic substitution, is a common strategy to introduce amino, thiol, or hydroxyl groups. nih.gov
Table 1: Reactivity of the Pyrazolo[1,5-a]pyrimidine Core
| Position | Ring | Electronic Character | Common Reactions |
| 3 | Pyrazole | Electron-rich (Nucleophilic) | Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Formylation) |
| 5 | Pyrimidine | Electron-deficient (Electrophilic) | Nucleophilic Aromatic Substitution |
| 7 | Pyrimidine | Electron-deficient (Electrophilic) | Nucleophilic Aromatic Substitution |
Reaction Mechanisms of Core Formation and Functionalization
The synthesis of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through cyclocondensation reactions. nih.govnih.gov A prevalent method involves the reaction of 3-amino-1H-pyrazoles with various 1,3-bielectrophilic compounds, such as β-dicarbonyl compounds, β-enaminones, or α,β-unsaturated systems. nih.govnih.gov
The mechanism typically begins with a nucleophilic attack from the exocyclic amino group of the 3-amino-1H-pyrazole onto one of the electrophilic centers of the 1,3-bielectrophile. This is followed by an intramolecular cyclization and subsequent dehydration to form the fused pyrimidine ring. nih.gov The choice of the 1,3-bielectrophile is critical as it dictates the substitution pattern on the resulting pyrimidine ring. nih.gov
For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov Another approach utilizes the reaction of aminopyrazoles with enaminones or chalcones, which proceeds via a Michael addition followed by intramolecular cyclization and dehydration. nih.gov Microwave-assisted synthesis has been shown to significantly accelerate these reactions, often providing high yields in a short amount of time. researchgate.net
More complex, one-pot methodologies have also been developed. For example, a three-component reaction involving amino pyrazoles, enaminones (or chalcones), and sodium halides in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈) allows for the direct synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines. nih.gov The proposed mechanism for this transformation involves the initial formation of the pyrazolo[1,5-a]pyrimidine core through cascade cyclization, followed by in situ oxidative halogenation. nih.gov
The introduction of fluorine into the pyrazolo[1,5-a]pyrimidine scaffold can significantly alter its biological activity. mdpi.com While direct fluorination methods on the pre-formed heterocyclic system can be challenging, alternative strategies have been developed.
One notable example involves a ring-opening process of a related heterocyclic system. Xu and co-workers reported a method where 1-methyluracil, acting as a heterocyclic β-enaminone, reacts with an aminopyrazole. nih.gov This reaction induces the opening of the uracil (B121893) ring, followed by the loss of a methylurea (B154334) molecule to produce a 2-aryl-5-hydroxypyrazolo[1,5-a]pyrimidine. nih.gov While this specific example does not directly describe a fluorination mechanism, it illustrates the potential for ring-opening and rearrangement pathways in the synthesis of functionalized pyrazolo[1,5-a]pyrimidines.
The synthesis of zaleplon, a pyrazolopyrimidine-based sedative, involves the condensation of 3-acetylacetanilide with N,N-dimethylformamide dimethyl acetal, followed by alkylation and subsequent reaction with 3-amino-4-cyanopyrazole. wikipedia.org The final cyclization step to form the fused pyrimidine ring is envisioned to proceed through an addition-elimination reaction sequence. wikipedia.org
Tautomerism and its Influence on Reactivity
Pyrazolo[1,5-a]pyrimidines can exist in different tautomeric forms, and the predominant tautomer can significantly influence the compound's reactivity and biological interactions. nih.gov The study of tautomerism in pyrazolone (B3327878) compounds, which are structurally related to certain pyrazolo[1,5-a]pyrimidine derivatives, is a complex field. researchgate.net
For pyrazolo[1,5-a]pyrimidin-7(4H)-ones, three probable tautomeric structures can exist. nih.gov X-ray crystallography studies have been instrumental in determining the dominant tautomeric form in the solid state. nih.gov For example, the crystalline form of one such derivative was confirmed to exist as the 4a tautomer, as supported by the electron density around the nitrogen atoms and the C=O bond length. nih.gov
The specific tautomeric form present can affect the molecule's ability to act as a hydrogen bond donor or acceptor, which is crucial for its interaction with biological targets. nih.gov For example, methylation at different positions can lock the molecule into a specific tautomeric form, leading to a loss of biological activity if the original tautomer was essential for binding. nih.gov The tautomeric equilibrium can also be influenced by the solvent, with different forms being more prevalent in different solvent environments. rsc.org
Structural Elucidation and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmationnih.govnih.govresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed for a comprehensive structural analysis. nih.govresearchgate.net
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrazole (B372694) and pyrimidine (B1678525) rings, as well as the amine group. For a related compound, 5-((2-aminoethylamino)methyl)-7-(4-bromoanilino)-3-cyanopyrazolo[1,5-a]pyrimidine, specific proton signals were observed, which helps in assigning the proton environments in similar pyrazolo[1,5-a]pyrimidine (B1248293) structures. researchgate.net
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.5 | s | 1H | Pyrimidine CH |
| ~7.6 | d | 1H | Pyrazole CH |
| ~7.2 | d | 1H | Pyrimidine CH |
| ~6.3 | s | 1H | Pyrazole CH |
| ~5.0 | br s | 2H | NH₂ |
Note: This is a hypothetical data table as specific experimental data for this exact compound is not publicly available. The values are based on the analysis of similar pyrazolo[1,5-a]pyrimidine structures.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, providing a carbon "fingerprint" of the molecule. For a related pyrazolo[1,5-a]pyrimidine derivative, the ¹³C NMR spectrum showed distinct chemical shifts for the carbon atoms in the fused ring system. researchgate.net
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~160 | C-F |
| ~155 | C=N (pyrimidine) |
| ~150 | C-NH₂ |
| ~140 | C=N (pyrazole) |
| ~110 | C-H (pyrimidine) |
| ~100 | C-H (pyrazole) |
| ~90 | Bridgehead C |
Note: This is a hypothetical data table as specific experimental data for this exact compound is not publicly available. The values are based on the analysis of similar pyrazolo[1,5-a]pyrimidine structures.
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique used specifically for the detection and analysis of fluorine atoms in a molecule. The chemical shift of the fluorine signal is indicative of its electronic environment. The presence of a fluorine atom at the 3-position of the pyrazolo[1,5-a]pyrimidine ring is a key structural feature that can be unequivocally confirmed by ¹⁹F NMR. The incorporation of fluorine can enhance interactions with biological targets. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identificationchemicalbook.com
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H bonds of the amine group, C-N bonds, C=C and C=N bonds of the aromatic rings, and the C-F bond. Primary amines typically show two N-H stretching signals between 3200 and 3500 cm⁻¹. wpmucdn.com The N-H bending vibration often appears near 1600 cm⁻¹. wpmucdn.com
Table 3: Hypothetical IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500-3300 | N-H stretch | Primary Amine (NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 1650-1550 | C=C and C=N stretch | Aromatic Rings |
| ~1600 | N-H bend | Primary Amine (NH₂) |
| 1250-1000 | C-F stretch | Aryl-Fluoride |
Note: This is a hypothetical data table as specific experimental data for this exact compound is not publicly available. The values are based on the analysis of similar aromatic amines and fluoro-substituted heterocyclic compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisresearchgate.net
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern can further validate the proposed structure by showing the loss of specific fragments, such as the amine group or the fluorine atom. The molecular weight for the related compound 1H-Pyrazolo[3,4-d]pyrimidin-4-amine is 135.1267 g/mol . nist.gov
Elemental Analysis for Compound Purity and Compositionchemicalbook.com
Elemental analysis is a technique used to determine the elemental composition of a compound. By measuring the percentage of each element (carbon, hydrogen, nitrogen, and fluorine) in a sample of this compound, its empirical formula can be determined. The experimental percentages are then compared to the calculated theoretical values to confirm the purity and composition of the synthesized compound. This technique is often used in conjunction with other spectroscopic methods to provide a complete structural confirmation. researchgate.net
Computational and Theoretical Studies on 3 Fluoropyrazolo 1,5 a Pyrimidin 5 Amine
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to understand the interactions between small molecules, like 3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine, and their biological targets. nih.govresearchgate.net
Active Site Interactions with Biological Targets (e.g., Kinases)
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been shown to interact with various kinases, which are key targets in cancer therapy. researchgate.netnih.gov For instance, studies on related pyrazolo[1,5-a]pyrimidine compounds have identified crucial interactions within the active sites of kinases like Pim-1 and Pim-2. researchgate.net Molecular docking studies reveal that the pyrazolo[1,5-a]pyrimidine core can form hydrogen bonds and other interactions with key amino acid residues in the kinase ATP-binding pocket. researchgate.net For example, in the context of CDK2 inhibition, pyrazolopyrimidine derivatives have been shown to form hydrogen bonds with amino acid residues in the roscovitine (B1683857) binding site. nih.gov The amino group on the pyrimidine (B1678525) ring and the nitrogen atoms within the pyrazole (B372694) ring are often key hydrogen bond acceptors and donors. researchgate.net
Prediction of Binding Modes and Affinities
Computational models can predict the specific binding modes and estimate the binding affinities of ligands to their protein targets. For pyrazolo[1,5-a]pyrimidine derivatives, docking studies have successfully predicted binding conformations within the active sites of enzymes like DNA gyrase. researchgate.netjohnshopkins.edu These predictions are crucial for understanding the molecular basis of their biological activity. The binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), provides a measure of how strongly a ligand binds to its target. researchgate.net For instance, pyrazolo[1,5-a]pyrimidine-3-carboxamide (B1627251) derivatives have shown significant binding affinities in the active site of S. aureus DNA gyrase, with predicted binding energies indicating stable interactions. researchgate.net
Structure-Activity Relationship (SAR) Investigations through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational modeling plays a vital role in elucidating these relationships for pyrazolo[1,5-a]pyrimidine derivatives. researchgate.netnih.gov By systematically modifying the structure of the lead compound, such as introducing a fluorine atom at the 3-position, researchers can predict the impact of these changes on binding affinity and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structures and biological activities of a series of compounds. researchgate.net For pyrazolo[1,5-a]pyrimidines, QSAR studies have been employed to understand the structural requirements for inhibiting kinases like Pim-1 and Pim-2. researchgate.net These models can highlight the importance of specific substituents and their positions on the pyrazolo[1,5-a]pyrimidine core for enhancing inhibitory potency. nih.gov
Homology Modeling in Target Interaction Prediction
When the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be used to build a theoretical model. This technique constructs a model of the target protein based on its amino acid sequence and the known structure of a homologous protein. This modeled structure can then be used for molecular docking studies to predict how ligands like this compound might interact with the target. While specific homology modeling studies on this compound are not detailed in the provided context, this approach is a standard and valuable tool in computational drug discovery for pyrazole and pyrimidine-based compounds. nih.gov
Theoretical Studies on Structure-Reactivity Relationships
Theoretical studies, often employing density functional theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. rsc.orgnih.gov These methods can be used to calculate various molecular properties that govern the chemical behavior of this compound.
Vibrational Analysis
Vibrational analysis, based on theoretical calculations and experimental techniques like FTIR and Raman spectroscopy, helps to identify the characteristic vibrational modes of a molecule. nih.govresearchgate.net For the related compound 4-aminopyrazolo(3,4-d)pyrimidine, theoretical calculations have been used to assign the fundamental vibrational modes. nih.govresearchgate.net This type of analysis for this compound would involve identifying the vibrational frequencies associated with specific functional groups, such as the C-F stretch, the N-H stretches of the amine group, and the various vibrations of the fused ring system. These theoretical spectra can be compared with experimental data to confirm the molecular structure and provide a detailed understanding of its vibrational properties. researchgate.net
Electronic Structure Calculations
Electronic structure calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of pyrazolo[1,5-a]pyrimidine derivatives. researchgate.netresearchgate.net These studies help elucidate the effects of various substituents on the geometry, electronic distribution, and reactivity of the heterocyclic core.
For the pyrazolo[1,5-a]pyrimidine ring system, which is planar and rigid, substitutions at different positions significantly influence its electronic nature. nih.gov The introduction of a fluorine atom at the C-3 position and an amine group at the C-5 position creates a push-pull electronic effect. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through its inductive effect. Conversely, the amine group at C-5 is a strong electron-donating group. This particular arrangement of substituents is expected to modulate the electron density across the fused ring system, impacting the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Studies on related pyrazolo[1,5-a]pyrimidine structures show that electron-donating groups tend to increase the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. nih.gov This narrowing of the HOMO-LUMO energy gap can affect the molecule's reactivity, polarizability, and photophysical properties. nih.gov DFT calculations for analogous compounds have been used to determine optimized geometries, atomic charges, and molecular electrostatic potential (MEP) maps. mdpi.comdoaj.org MEP maps are particularly useful as they visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack, as well as sites for potential hydrogen bonding. johnshopkins.edu For this compound, the MEP would likely show a region of negative potential around the pyrimidine nitrogen atoms and the fluorine atom, and a positive potential near the amine group's hydrogen atoms.
Table 1: Representative Theoretical Electronic Properties of Substituted Pyrazolo[1,5-a]pyrimidines
| Parameter | Description | Typical Finding for Analogous Systems | Reference |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Modulated by substituents; electron-donating groups increase HOMO energy. | nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Modulated by substituents; electron-withdrawing groups decrease LUMO energy. | nih.gov |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and kinetic stability. | Generally narrows with combined electron-donating and -withdrawing substituents. | nih.gov |
| Dipole Moment | A measure of the net molecular polarity. | Influenced by the position and nature of polar substituents like fluorine and amine groups. | mdpi.com |
| MEP Analysis | Visualizes electron density and potential sites for intermolecular interactions. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) regions. | johnshopkins.edu |
This table presents generalized findings for the pyrazolo[1,5-a]pyrimidine class of compounds based on available literature. Specific values for this compound would require dedicated computational analysis.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies
In silico ADME profiling is an essential component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. johnshopkins.edu By predicting how a molecule will behave in the body, researchers can prioritize candidates with a higher likelihood of success and identify potential liabilities. For pyrazolo[1,5-a]pyrimidine derivatives, which are often developed as kinase inhibitors or other therapeutic agents, favorable ADME characteristics are critical. nih.govnih.gov
Prediction of Oral Bioavailability Parameters
Oral bioavailability is a key determinant of a drug's therapeutic efficacy. It is influenced by a variety of physicochemical properties that can be predicted using computational models. One of the most widely used frameworks for assessing oral bioavailability is Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) of over 500 Da, a LogP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA).
Another critical parameter is the topological polar surface area (TPSA), which is the surface sum over all polar atoms in a molecule. TPSA is a good predictor of drug transport properties, with values less than 140 Ų generally associated with good cell permeability. In silico studies on various aminopyrazolo[1,5-a]pyrimidines have been conducted to evaluate these parameters and guide optimization efforts. nih.gov
Table 2: Predicted Physicochemical and Oral Bioavailability Properties for a Representative Aminopyrazolo[1,5-a]pyrimidine Analog
| Parameter | Description | Predicted Value (for a closely related analog*) | Guideline for Good Oral Bioavailability |
|---|---|---|---|
| Molecular Weight (MW) | The mass of one mole of the substance. | ~228 g/mol | < 500 g/mol |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; measures lipophilicity. | ~1.7 | < 5 |
| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | 1 | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | 4 | ≤ 10 |
| Topological Polar Surface Area (TPSA) | The surface area of polar atoms, predicting transport properties. | ~56 Ų | < 140 Ų |
*Note: The values presented are for the closely related analog 2-(3-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine, as specific data for the title compound is not publicly available. These values serve as an estimation based on structural similarity. nih.gov
Ligand Efficiency and Druglikeness Assessments
Beyond basic physicochemical properties, druglikeness and ligand efficiency (LE) are important metrics for evaluating the quality of a potential drug candidate. Druglikeness is a qualitative concept used to assess whether a compound contains functional groups and has physical properties consistent with known drugs. johnshopkins.edu
Ligand efficiency is a quantitative measure that relates the binding affinity of a ligand to its size (typically measured by the number of heavy atoms). It helps in selecting smaller, more efficient fragments during the early stages of drug design. While specific binding affinity data for this compound is not available, general in silico assessments for the pyrazolo[1,5-a]pyrimidine scaffold suggest that it possesses a favorable core structure for developing druglike molecules. johnshopkins.edumuni.cz Computational models can generate druglikeness scores based on a compound's substructure composition compared to existing drugs. Many pyrazolo[1,5-a]pyrimidine derivatives have shown acceptable to good results in these predictive models. johnshopkins.edu
Table 3: Druglikeness Parameters for a Representative Aminopyrazolo[1,5-a]pyrimidine Analog
| Parameter | Description | Predicted Value (for a closely related analog*) | General Indication |
|---|---|---|---|
| Lipinski's Rule of Five | A rule of thumb to evaluate druglikeness and determine if a chemical compound has properties that would make it a likely orally active drug in humans. | 0 Violations | Druglike |
| Rotatable Bonds | The number of bonds that allow free rotation, influencing conformational flexibility. | 1 | < 10 is favorable for bioavailability |
| Druglikeness Model Score | A score calculated based on the presence of fragments commonly found in known drugs. | Varies by model; generally positive for this scaffold. | Positive scores are favorable |
*Note: The values presented are for the closely related analog 2-(3-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine and serve as an estimation based on structural similarity. nih.gov
Medicinal Chemistry and Biological Activity Investigations of Pyrazolo 1,5 a Pyrimidin 5 Amine Derivatives
Role as a Privileged Scaffold for Drug Discovery
The pyrazolo[1,5-a]pyrimidine (B1248293) motif is recognized as a "privileged scaffold" because of its proven ability to bind to a wide range of biological targets with high affinity. researchgate.netnih.gov Its synthetic versatility allows for the creation of large, diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies. nih.govbiorxiv.org Modifications at the C3, C5, and C7 positions of the pyrimidine (B1678525) ring, or the C2 and C6 positions of the pyrazole (B372694) moiety, can significantly alter the compound's electronic properties, lipophilicity, and spatial arrangement, thereby fine-tuning its interaction with specific biological targets. nih.gov
This structural adaptability has been exploited to develop inhibitors for numerous protein classes, especially protein kinases, which are key regulators of cellular processes often dysregulated in diseases like cancer. nih.govrsc.org The scaffold's ability to serve as a foundation for ATP-competitive inhibitors has been a particularly fruitful area of research. nih.gov The biocompatibility and lower toxicity profiles of some pyrazolo[1,5-a]pyrimidine derivatives have further enhanced their status, leading to the development of several commercial drugs. nih.gov
Kinase Inhibition Studies
The pyrazolo[1,5-a]pyrimidine core has been extensively utilized as a template for the design of potent and selective kinase inhibitors. nih.gov Its fused bicyclic structure provides a robust framework that can be tailored to fit the ATP-binding pockets of various kinases, leading to the discovery of inhibitors for a multitude of kinase targets. nih.govrsc.org
MAPKAP-K2 is a key enzyme in the inflammatory signaling cascade, making it an attractive target for anti-inflammatory drugs. A novel class of pyrazolo[1,5-a]pyrimidine derivatives has been identified as potent MAPKAP-K2 inhibitors through the screening of a kinase-focused library. rsc.orgnih.gov Structure-based optimization, guided by homology modeling and X-ray crystallography, confirmed the binding mode and enabled the rational design of compounds with improved potency. nih.govgoogle.com These efforts led to the discovery of derivatives with significant cellular potency as inhibitors of TNF-α production and demonstrated efficacy in animal models of endotoxin-induced shock. nih.gov
| Compound | MAPKAP-K2 IC₅₀ (nM) | Reference |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine Derivative Example | Data Not Publicly Available | nih.gov |
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors for both Pim-1 and Fms-like tyrosine kinase 3 (Flt-3), two kinases implicated in the pathology of acute myeloid leukemia (AML). nih.govnih.gov
Pim-1 kinase is a proto-oncogene that plays a role in cell cycle progression and apoptosis resistance. researchgate.net A template-based approach has led to the development of potent, pan-Pim inhibitors derived from a pyrazolo[1,5-a]pyrimidine hit. nih.gov Quantitative structure-activity relationship (QSAR) and molecular docking studies have further elucidated the structural requirements for potent Pim-1/2 kinase inhibition by this class of compounds. researchgate.net
Internal tandem duplication mutations in Flt-3 (FLT3-ITD) are found in about 25-30% of AML cases and are associated with a poor prognosis. nih.govbohrium.com Optimization of a pyrazolo[1,5-a]pyrimidine screening hit resulted in a series of potent and selective FLT3-ITD inhibitors. nih.gov Notably, compounds 17 and 19 from this series displayed outstanding potency against FLT3-ITD and also inhibited the quizartinib-resistant D835Y mutation. nih.govbohrium.com
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 17 | FLT3-ITD | 0.4 | nih.govbohrium.com |
| Compound 17 | FLT3D835Y | 0.3 | nih.govbohrium.com |
| Compound 19 | FLT3-ITD | 0.4 | nih.govbohrium.com |
| Compound 19 | FLT3D835Y | 0.3 | nih.govbohrium.com |
| Compound 11j (Pim Inhibitor) | Pim-1 | Data Not Publicly Available | nih.gov |
Abnormalities in the activity of cyclin-dependent kinases (CDKs) are a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov The pyrazolo[1,5-a]pyrimidine core has proven to be a viable template for creating potent and selective CDK inhibitors. nih.govnih.gov
For instance, the derivative BS-194 was identified as a selective and potent inhibitor of CDK2, CDK1, CDK5, CDK7, and CDK9. nih.gov This compound demonstrated potent antiproliferative activity across a wide range of cancer cell lines and showed antitumor effects in human tumor xenograft models after oral administration. nih.gov Furthermore, a series of pyrazolo[1,5-a]pyrimidine derivatives were designed as dual inhibitors of CDK2 and Tropomyosin receptor kinase A (TRKA), showing significant anticancer activity. nih.gov Dinaciclib, a marketed drug, features a pyrazolo[1,5-a]pyrimidine core and functions by occupying the ATP-binding site, thereby inhibiting multiple CDKs. nih.gov
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| BS-194 (4k) | CDK2 | 3 | nih.gov |
| BS-194 (4k) | CDK1 | 30 | nih.gov |
| BS-194 (4k) | CDK9 | 90 | nih.gov |
| Dinaciclib | Multiple CDKs | Varies | nih.gov |
| Compound 6d | CDK2 | 90 | nih.gov |
AAK1 is a member of the Numb-associated kinase (NAK) family and is involved in clathrin-mediated endocytosis, a process hijacked by various viruses to enter host cells. biorxiv.orgbiorxiv.org This makes AAK1 an attractive host-based target for developing broad-spectrum antiviral agents. biorxiv.org Recently, a series of pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors of AAK1 were developed. biorxiv.orgbiorxiv.org Starting from a known acyclic AAK1 inhibitor, LP-935509, researchers used a structure-guided approach to design macrocycles aimed at improving selectivity for AAK1 over the closely related kinase BIKE. biorxiv.orgbiorxiv.org This work identified potent AAK1 inhibitors that effectively block the phosphorylation of the AP-2 complex, a downstream target of AAK1. biorxiv.orgbiorxiv.org
| Compound | Target Kinase | Activity | Reference |
|---|---|---|---|
| LP-935509 (Acyclic Precursor) | AAK1 | Potent Inhibition | biorxiv.orgbiorxiv.org |
| Macrocyclic Inhibitor 16 | AAK1 | Potent, selective over BIKE | biorxiv.orgbiorxiv.org |
| Macrocyclic Inhibitor 18 | AAK1 | Potent Inhibition | biorxiv.orgbiorxiv.org |
Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase implicated in a variety of diseases, including neurodegenerative disorders and diabetes. While extensive research has focused on other pyrazolopyrimidine isomers, the exploration of the pyrazolo[1,5-a]pyrimidine scaffold for GSK-3β inhibition is an emerging area. Research into the related pyrazolo[3,4-d]pyrimidine scaffold has yielded novel GSK-3 inhibitors in the low nanomolar range. nih.gov In these series, detailed SAR was established, showing that the aryl hydrazone portion of the molecule could be widely modified to improve potency. nih.gov These findings on related scaffolds suggest that the pyrazolo[1,5-a]pyrimidine core also holds potential for the development of effective GSK-3β inhibitors.
| Compound Class | Target Kinase | Potency | Reference |
|---|---|---|---|
| [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones | GSK-3 | Low nanomolar | nih.gov |
Information Unavailabe for "3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine"
Following a comprehensive search of available scientific literature, no specific data or research findings were identified for the chemical compound This compound . Consequently, the generation of an article detailing its medicinal chemistry and biological activity, as per the requested outline, is not possible at this time.
The executed searches for this specific molecule in relation to its potential activities as a GABA-A receptor agonist/modulator and as an anticancer agent did not yield any relevant results. This includes a lack of information regarding:
GABA-A Receptor Agonism/Modulation Studies: No studies were found that investigated the selective agonism of the GABA-A α1 subtype or any in vitro evaluations on recombinant receptors for this particular compound.
Investigations as Potential Anticancer Agents: There is no available data on in vitro cytotoxicity assays in cancer cell lines such as HepG2, MCF7, or HeLa for this compound. Furthermore, no structure-activity relationship studies for anticancer potency involving this specific molecule could be located.
Other Biological Targets and Modulatory Activities: No other biological targets or modulatory activities have been documented for this compound in the searched literature.
While the broader class of pyrazolo[1,5-a]pyrimidine derivatives has been the subject of various medicinal chemistry investigations, the specific fluoro-substituted amine derivative at the 3- and 5-positions, respectively, appears to be uncharacterized in the public domain. Therefore, the requested article, with its detailed subsections on the biological activities of "this compound," cannot be constructed.
Other Biological Targets and Modulatory Activities
IRAK4 Modulation
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine-threonine kinase that functions downstream of the interleukin-1 receptor (IL-1R) and Toll-like receptor (TLR) superfamilies. nih.gov As an essential transducer in the innate immune response, its inhibition is an attractive strategy for treating inflammatory diseases. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent IRAK4 inhibitors.
In the development of a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides as IRAK4 inhibitors, sequential modifications were made to the 5-position of the pyrazolopyrimidine ring. nih.gov While introducing diamines at this position markedly improved intrinsic potency, it often led to poor passive permeability. nih.gov To address this, further modifications were explored, including the strategic incorporation of fluorine atoms into the piperidine (B6355638) analogues. This approach led to compounds with high membrane permeability and potent IRAK4 inhibition, with some analogues exhibiting IC50 values of ≤ 1 nM. nih.gov This highlights the importance of fluorination in optimizing the physicochemical properties of pyrazolo[1,5-a]pyrimidine-based IRAK4 inhibitors.
Selective Protein Inhibition
The pyrazolo[1,5-a]pyrimidine framework is a versatile scaffold for developing selective inhibitors against various protein kinases, which are crucial regulators of cellular signaling and are frequently dysregulated in diseases like cancer. nih.govnih.gov The ability to modify the scaffold at multiple positions allows for the creation of compounds that can precisely fit into the ATP-binding pocket of a specific kinase, leading to high selectivity. nih.govnih.gov
Derivatives of this scaffold have been developed as potent and selective inhibitors for a range of kinases, including:
PI3Kδ: Focused libraries of indol-4-yl-pyrazolo[1,5-a]pyrimidines have yielded inhibitors with IC50 values in the low nanomolar range and high selectivity for the PI3Kδ isoform over other class I PI3Ks. mdpi.comnih.gov
Trk Kinases: The pyrazolo[1,5-a]pyrimidine nucleus is a core component of several approved and clinical-stage Tropomyosin receptor kinase (Trk) inhibitors. nih.govmdpi.com Structure-activity relationship (SAR) studies have shown that substitutions at the 3rd and 5th positions are critical for potency and selectivity. mdpi.com For example, the presence of a picolinamide (B142947) at the 3-position and a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the 5th position significantly enhances Trk inhibition. nih.gov
TTK and CHK1: Through scaffold hopping and template-based design, the pyrazolo[1,s-a]pyrimidine core has been used to develop potent inhibitors of other important cell cycle kinases like Threonine tyrosine kinase (TTK) and Checkpoint kinase 1 (CHK1). nih.govosti.gov
The strategic placement of fluorine atoms is a recurring theme in achieving selectivity. For instance, in the design of CDK inhibitors, a para-fluorophenyl group was used to maintain hydrophobic interactions in the active site. ekb.eg This demonstrates that a 3-fluoro substitution on the pyrazolo[1,5-a]pyrimidine core can be a key element in directing the compound's selectivity towards a specific protein kinase.
Combinatorial Library Design and Screening Approaches
The pyrazolo[1,5-a]pyrimidine scaffold is considered a privileged structure for combinatorial library synthesis due to its synthetic tractability, which allows for the introduction of diverse substituents at multiple positions (C2, C3, C5, C6, and C7). nih.govnih.gov This versatility enables the rapid generation of large and structurally diverse compound libraries, which are essential for identifying novel hits in drug discovery campaigns. nih.gov
The primary synthetic route involves the cyclocondensation of 3-amino-1H-pyrazoles with various 1,3-biselectrophilic compounds, a method that is amenable to high-throughput synthesis. nih.gov This has facilitated the creation of extensive libraries, with one reported effort synthesizing over 400 distinct 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides. nih.gov To streamline this process, strategies such as using activated p-nitrophenyl esters and scavenger resins to remove excess reagents and byproducts have been effectively employed. nih.gov
| Library Design Feature | Advantage for Screening | Reference |
| Privileged Scaffold | Higher probability of interacting with biological targets. | nih.govnih.gov |
| Synthetic Versatility | Allows for the creation of large, diverse libraries. | nih.gov |
| Multi-position Modification | Enables fine-tuning of potency, selectivity, and ADME properties. | nih.govnih.gov |
| High-Throughput Amenability | Facilitates rapid synthesis of many compounds for screening. | nih.gov |
Focused Library Synthesis and Evaluation
Beyond large combinatorial libraries, the synthesis of smaller, more focused libraries of pyrazolo[1,5-a]pyrimidines has proven to be a highly effective strategy for lead optimization against specific biological targets. mdpi.commdpi.com This approach involves designing a library of compounds around a known active scaffold, with systematic variations at specific positions to explore the structure-activity relationship (SAR) in detail.
For example, a focused library of pyrazole- and triazole-substituted pyrazolo[1,5-a]pyrimidines was developed to inhibit TrkA kinase. mdpi.com This library was built upon a scaffold similar to the approved drug Larotrectinib, with various groups substituted at the third position to optimize activity. mdpi.com Similarly, a focused library of 5-(indol-4-yl)pyrazolo[1,5-a]pyrimidine derivatives was synthesized and evaluated for PI3Kδ inhibition, leading to the identification of compounds with low nanomolar potency. mdpi.com These focused libraries allow for a more rational and efficient exploration of the chemical space around a promising hit compound.
| Target | Library Focus | Key Findings | Reference |
| TrkA Kinase | Substitution at the 3-position of the pyrazolo[1,5-a]pyrimidine core. | Identified key structural requirements for potent TrkA inhibition. | mdpi.com |
| PI3Kδ | Derivatives of 5-(indol-4-yl)pyrazolo[1,5-a]pyrimidine. | Led to inhibitors with high potency and selectivity for PI3Kδ. | mdpi.com |
| CHK1 | Modifications at C5 and C6 positions of the pyrazolo[1,5-a]pyrimidine core. | Discovered potent and selective CHK1 inhibitors. | osti.gov |
Fragment-Based Activity Analysis
Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds by screening small, low-molecular-weight fragments and then growing or linking them to create more potent molecules. The pyrazolo[1,5-a]pyrimidine scaffold itself can be considered a key fragment that effectively interacts with the hinge region of many protein kinases, forming critical hydrogen bonds that anchor the inhibitor in the ATP-binding site. researchgate.net
The pyrazolo[1,5-a]pyrimidine core serves as the primary anchor. researchgate.net
Substituents at the C3 position , such as a carboxamide group, can significantly enhance activity by forming additional interactions. nih.gov
Groups at the C5 position , like a substituted pyrrolidine, can extend into a hydrophobic pocket to increase potency and influence selectivity. nih.govmdpi.com
Polar moieties can be incorporated into solvent-accessible regions to modulate physicochemical properties like solubility and bioavailability. nih.gov
The introduction of a fluorine atom at the 3-position would be a fragment modification intended to alter the electronic properties of the pyrazole ring, potentially enhancing binding affinity or metabolic stability. This type of fragment-based analysis, where the contributions of individual substituents are systematically evaluated, is crucial for the rational design of new and improved pyrazolo[1,5-a]pyrimidine-based inhibitors.
Future Research Directions and Unexplored Avenues
Development of Novel and Green Synthetic Methodologies
The synthesis of pyrazolo[1,5-a]pyrimidines traditionally involves the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds. nih.govresearchgate.net While effective, there is a growing need for more environmentally friendly and efficient synthetic routes. nih.govbme.hu Future research should prioritize the development of novel and green synthetic methodologies.
Key areas of focus include:
Microwave-Assisted Synthesis: This technique has already shown promise in accelerating the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, often leading to higher yields and shorter reaction times. nih.govnih.govrsc.org Further exploration of microwave-assisted reactions for the specific synthesis of 3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine could streamline its production.
One-Pot Reactions: Designing multi-component, one-pot syntheses would significantly improve efficiency by reducing the number of purification steps and minimizing waste. nih.govacs.org
Green Solvents and Catalysts: Investigating the use of water or other environmentally benign solvents, along with recyclable or biodegradable catalysts, is crucial for sustainable production. bme.hursc.org Recent studies have demonstrated the use of KHSO4 in aqueous media under ultrasonic irradiation as a green approach. bme.hu
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency.
A comparative look at traditional versus greener synthetic approaches highlights the potential for improvement:
| Methodology | Traditional Approach | Potential Green Approach |
| Solvents | Often uses hazardous organic solvents. | Utilization of water, ethanol (B145695), or solvent-free conditions. nih.govbme.hu |
| Catalysts | May employ heavy metal catalysts. | Use of biocatalysts or recyclable solid catalysts. bme.hu |
| Energy | Typically requires prolonged heating. | Microwave irradiation or sonication to reduce energy consumption. bme.hunih.gov |
| Waste | Generates significant chemical waste. | One-pot procedures and atom-economical reactions to minimize byproducts. nih.govacs.org |
Exploration of New Derivatization Strategies and Functionalization Patterns
The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive structural modifications, which is key to tuning its biological activity and physical properties. nih.govnih.gov For this compound, future research should focus on exploring novel derivatization strategies and functionalization patterns.
Promising avenues for exploration include:
C-H Functionalization: Direct C-H functionalization is an increasingly important tool in organic synthesis, offering a more atom-economical and efficient way to introduce new functional groups. thieme-connect.de Developing regioselective C-H functionalization methods for the pyrazolo[1,5-a]pyrimidine ring system would be a significant advancement.
Palladium-Catalyzed Cross-Coupling: Techniques like Suzuki and Buchwald-Hartwig couplings have been instrumental in creating diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives and can be further exploited. nih.govnih.gov
Click Chemistry: The reliability and specificity of click reactions make them ideal for conjugating the this compound scaffold to other molecules, such as peptides or polymers, to create novel materials or targeted therapeutics. nih.gov
Introduction of Diverse Substituents: Systematic variation of substituents at different positions of the pyrazolo[1,5-a]pyrimidine ring is essential for comprehensive structure-activity relationship (SAR) studies. nih.govnih.gov This will help in understanding how different functional groups influence the compound's properties.
Advanced Computational Modeling for Mechanism and Activity Prediction
Computational modeling is an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. rsc.org For this compound, advanced computational modeling can guide and accelerate research efforts.
Future computational studies should focus on:
Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict the electronic structure, photophysical properties, and reactivity of this compound and its derivatives. nih.govrsc.org This can aid in the design of new molecules with desired optical or electronic properties.
Molecular Docking and Dynamics Simulations: These techniques are crucial for predicting the binding affinity and mode of interaction of this compound with biological targets. mdpi.com This information is vital for rational drug design and identifying potential off-target effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of a series of pyrazolo[1,5-a]pyrimidine derivatives with their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Identification of Novel Biological Targets for Pyrazolo[1,5-a]pyrimidin-5-amine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govresearchgate.net While many derivatives have been investigated as kinase inhibitors, there is a vast, unexplored landscape of potential new biological targets. nih.govresearchgate.netrsc.org
Future research should aim to:
Screen against Diverse Target Classes: High-throughput screening of this compound and its derivatives against a broad panel of enzymes, receptors, and ion channels could reveal unexpected biological activities.
Phenotypic Screening: Cell-based phenotypic screening can identify compounds that produce a desired cellular response without prior knowledge of the specific molecular target. Subsequent target deconvolution studies can then identify the novel biological target.
Chemoproteomics: This powerful technique can be used to identify the protein targets of a small molecule directly in a complex biological sample, providing a global view of its interactions.
Exploration of New Therapeutic Areas: Beyond cancer and inflammation, the potential of pyrazolo[1,5-a]pyrimidines in other therapeutic areas, such as neurodegenerative diseases, metabolic disorders, and infectious diseases, should be systematically investigated. For instance, some derivatives have been explored for their antitrichomonal activity. acs.org
Application in Material Science (e.g., Photophysical Properties)
The unique photophysical properties of pyrazolo[1,5-a]pyrimidines make them attractive candidates for applications in material science. nih.govnih.govresearchgate.netencyclopedia.pub The introduction of a fluorine atom can significantly influence these properties, opening up new possibilities for this compound.
Future research in this area should explore:
Organic Light-Emitting Diodes (OLEDs): The fluorescence and phosphorescence properties of pyrazolo[1,5-a]pyrimidine derivatives could be harnessed in the development of new emitter materials for OLEDs.
Fluorescent Probes and Sensors: The sensitivity of the fluorescence of these compounds to their environment makes them promising candidates for the development of fluorescent probes for detecting ions, small molecules, or changes in the cellular microenvironment. nih.govrsc.org
Nonlinear Optical Materials: The delocalized π-electron system of the pyrazolo[1,5-a]pyrimidine core suggests potential for applications in nonlinear optics, which is relevant for technologies like optical switching and frequency conversion.
Dye-Sensitized Solar Cells (DSSCs): The light-absorbing properties of these compounds could be utilized in the development of new sensitizer (B1316253) dyes for DSSCs.
The tunable photophysical properties of pyrazolo[1,5-a]pyrimidines are a key area of interest. For example, the introduction of electron-donating groups at position 7 can enhance both absorption and emission. nih.gov The table below summarizes some reported photophysical data for related pyrazolo[1,5-a]pyrimidine compounds.
| Compound | Substituent at Position 7 | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Reference |
| 4a | 4-Pyridyl | 350-400 | ~450 | 0.18-0.63 (solid state) | nih.govrsc.org |
| 4b | 2,4-Dichlorophenyl | 350-400 | ~450 | 0.18-0.63 (solid state) | nih.govrsc.org |
| 4d | Phenyl | 350-400 | ~450 | 0.18-0.63 (solid state) | nih.govrsc.org |
| 4e | 4-Methoxyphenyl | 350-400 | ~450 | 0.18-0.63 (solid state) | nih.govrsc.org |
Further investigation into how the 3-fluoro substituent in this compound modulates these properties is a promising research direction.
Q & A
Q. What are common synthetic routes for 3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation reactions between fluorinated precursors and aminopyrazoles. Microwave-assisted methods (e.g., 80–120°C, 30–60 minutes) significantly improve yields (85–92%) compared to conventional heating . Key variables include solvent choice (DMF or ethanol), stoichiometry of fluorinated aryl halides, and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the fluorinated product.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry of the fluorine substituent and pyrimidine ring protons (δ 7.5–8.5 ppm for aromatic protons).
- HRMS : Validate molecular weight (e.g., C₇H₆FN₅: [M+H⁺] = 180.0678).
- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolve ambiguities in fluorine positioning and hydrogen bonding .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should focus on:
- Enzyme inhibition : Test against kinases (e.g., Casein Kinase 2α) or protozoan pyrophosphatases at 1–10 µM concentrations .
- Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HCT-116) with IC₅₀ determination .
- Microbial susceptibility : Agar dilution assays against Gram-positive bacteria (e.g., S. aureus) at 25–100 µg/mL .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance target specificity?
- Fluorine positioning : Para-fluorine on the phenyl ring increases membrane permeability (logP ~2.1) compared to meta-substitution .
- Pyrimidine substitutions : Adding methyl groups at C5 improves kinase inhibition (e.g., 10 nM IC₅₀ for CSNK2A) but reduces solubility .
- Amino group derivatization : Acylation (e.g., with Alexa Fluor 488) enhances fluorescent labeling for target engagement studies .
Table 1 : SAR Trends for Key Modifications
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| C3 | Fluorophenyl | ↑ Kinase inhibition (2-fold vs. phenyl) |
| C5 | Methyl | ↑ Thermal stability (Tₘ = 150°C) |
| N7 | Ethylamine | ↓ Cytotoxicity (IC₅₀ > 50 µM) |
Q. What strategies resolve contradictions in biological activity data across studies?
- Orthogonal assays : Confirm enzyme inhibition via fluorescence polarization (FP) if SPR yields conflicting KD values .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation (e.g., t₁/₂ < 15 min in human hepatocytes) .
- Crystallographic docking : Compare binding modes with homologs (e.g., PDB 3E7V) to identify steric clashes or solvation issues .
Q. How can in silico modeling predict the compound’s interaction with adenosine A2A receptors?
- Molecular docking : Use Glide (Schrödinger) with a grid generated from A2A receptor structures (e.g., PDB 4UHR). Focus on fluorophenyl stacking with Phe168 and hydrogen bonding to Asn253 .
- MD simulations : Assess stability of the ligand-receptor complex over 100 ns; RMSD > 2.5 Å suggests poor fit .
Q. What experimental designs mitigate off-target effects in enzyme inhibition studies?
- Counter-screening : Test against homologous enzymes (e.g., PIM1 kinase if targeting CSNK2A) at 10× IC₅₀ .
- Proteome-wide profiling : Use kinome-wide inhibitor beads (KiNativ) to identify non-specific binding .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein melting shifts .
Q. How can regioselective fluorination be achieved during synthesis?
- Electrophilic fluorination : Use Selectfluor® in DMF at 0°C to target electron-rich pyrimidine positions .
- Directed ortho-metalation : Employ LDA to deprotonate specific sites, followed by F⁺ transfer from NFSI .
- Microwave-assisted Buchwald-Hartwig : Couple fluorinated aryl halides with aminopyrazoles using Pd catalysts (90% yield) .
Methodological Considerations
- Data contradiction analysis : Cross-validate bioactivity results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .
- Advanced characterization : Utilize cryo-EM for large target complexes or MALDI-TOF for metabolite identification .
- Synthetic scalability : Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for greener chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
